molecular formula C9H14N4O2 B142123 Ac-His-Nhme CAS No. 6367-11-9

Ac-His-Nhme

Cat. No. B142123
CAS RN: 6367-11-9
M. Wt: 210.23 g/mol
InChI Key: XWLRQKZOVSBKSE-QMMMGPOBSA-N
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Description

Ac-His-Nhme is a modified peptide that has been studied in various research contexts. The peptide itself is not directly mentioned in the provided papers, but the studies involve peptides with similar modifications and can provide insights into the behavior of Ac-His-Nhme.

Synthesis Analysis

The synthesis of peptides similar to Ac-His-Nhme involves complex reactions with metal ions, as seen in the study of pentapeptide Ac-His(Ala)3His-NH2 and its reactions with palladium(II) . The synthesis process can lead to the formation of different linkage isomers, which are species that differ only in which pair of imidazole nitrogen atoms bind to the metal ion. This indicates that the synthesis of Ac-His-Nhme could also result in various isomers if metal ions are involved in the process.

Molecular Structure Analysis

The molecular structure of peptides like Ac-His-Nhme can be significantly influenced by the presence of metal ions. For instance, the study of the pentapeptide Ac-His(Ala)3His-NH2 showed that the binding mode of palladium(II) to the peptide can affect its conformation, inducing an alpha-helical structure in certain cases . This suggests that the molecular structure of Ac-His-Nhme could also be influenced by metal coordination, potentially leading to different secondary structures.

Chemical Reactions Analysis

The chemical reactions involving peptides with histidine residues and metal ions can be quite complex. The research on Ac-His(Ala)3His-NH2 demonstrated that palladium(II) can coordinate to histidine with a preference for each of the two imidazole nitrogens, allowing for the formation of up to four linkage isomers . This indicates that Ac-His-Nhme could also participate in various chemical reactions, especially when interacting with metal ions, leading to different structural and conformational outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides similar to Ac-His-Nhme can be characterized using a range of spectroscopic and chromatographic techniques. For example, the pentapeptide Ac-His(Ala)3His-NH2 was characterized using NMR, CD spectra, mass spectroscopy, and high-performance liquid chromatography . These techniques can provide detailed information on the conformational behavior, stability, and other properties of the peptide, which would be relevant for understanding Ac-His-Nhme as well.

Relevant Case Studies

The studies on beta-peptides Ac-beta3-hPhe-NHMe and Ac-beta3-hTyr-NHMe provide insights into the conformational preferences of synthetic foldamers, which could be relevant for understanding the behavior of Ac-His-Nhme . These studies used spectroscopic techniques to explore the structures and vibrations of the peptides, revealing the presence of different conformers and their spectral signatures. Similarly, the study on Ac-Phe-NHMe and its dimer provided information on beta-sheet model systems in the gas phase, which could be relevant for understanding the structural properties of Ac-His-Nhme .

Scientific Research Applications

β-sheet Model Systems

The peptide model Ac–Phe–NHMe and its dimer form a β-sheet model system in the gas phase. The study conducted by Gerhards et al. (2004) used IR/R2PI spectra and force field calculations to analyze the structure and vibrational frequencies of Ac–Phe–NHMe and its dimer. This research provides insights into the different structural arrangements of the dipeptide, highlighting the β-sheet related conformation as the most prominent species in the monomer and identifying a doubly hydrogen-bonded arrangement in the dimer, which serves as a β-sheet model system Gerhards et al., 2004.

Dynamic Properties and Force Fields

Force Field Predictions

Vitalini et al. (2015) investigated the dynamic properties of model peptides, including Ac-A-NHMe, using molecular-dynamics simulations and various force fields. The study revealed differences in the relaxation timescales and conformational exchange processes across different force fields, shedding light on the significance of dynamic interpretations of molecular-dynamics simulations Vitalini et al., 2015.

Folding/Unfolding Mechanisms of Peptides

Alpha Helix Initiation

Tobias and Brooks (1991) utilized molecular dynamics simulations to study the folding/unfolding of Ac-(Ala)3-NHMe and Ac-(Val)3-NHMe. Their research provided valuable insights into the free energy surfaces and the importance of reverse turns as intermediates in the helix folding/unfolding pathway Tobias & Brooks, 1991.

Nanotechnology and Conformational Switching

Conformational Switching on Solid Surfaces

Biggs and Mijajlovic (2008) explored how Ac-(Ala)10-NHMe switches between different conformations when adsorbed on a solid surface. Their findings suggest potential applications in molecular computers, nanotechnology, and possibly even in biological activities of proteins near solid surfaces Biggs & Mijajlovic, 2008.

Conformational Preferences in Solution

Solution Behavior of Peptides

Cormanich et al. (2015) conducted a detailed study on Ac-Gly-NHMe, analyzing its conformational preferences in various solvents. Their work combined theoretical calculations with experimental spectroscopies to understand the factors influencing the conformations of peptides in different media Cormanich et al., 2015.

properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLRQKZOVSBKSE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213049
Record name 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-His-Nhme

CAS RN

6367-11-9
Record name N-Acetyl-N-methylhistidylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
JUNI KOBAYASHI, T Higashijima… - International Journal of …, 1984 - Wiley Online Library
… ethyl ester (Ac-His-OEt), and N-acetylhistidine methylamide (Ac-His-NHMe). Ac-His-NHMe is useful as a standard model for the exposed histidine residue, in peptides and proteins, free …
Number of citations: 24 onlinelibrary.wiley.com
V Jószai, Z Nagy, K Ősz, D Sanna, G Di Natale… - Journal of inorganic …, 2006 - Elsevier
… the small model compound Ac-His-NHMe. This observation … L of HuPrP94–97 and Ac-His-NHMe are the same monohydroxo … than the complexes of Ac-His-NHMe, but it probably comes …
Number of citations: 73 www.sciencedirect.com
V Mullangi, X Zhou, DW Ball, DJ Anderson… - Biochemistry, 2012 - ACS Publications
… of the HX reactions of histamine, Ac-His-NHMe, Ac-His-OH, and … were 5.42 for histamine, 6.35 for Ac-His-NHMe, 7.38 for Ac-His-… (18) The pK a of Ac-His-NHMe is considered to be the …
Number of citations: 25 pubs.acs.org
S Timári, C Kállay, K Ősz, I Sóvágó, K Várnagy - Dalton Transactions, 2009 - pubs.rsc.org
… These values are much higher than those of the one imidazole coordinated complexes of Ac-GTHS-NH 2 or Ac-His-NHMe (logK(CoL) = 2.41, logK(CdL) = 2.22), 23 but lower than those …
Number of citations: 35 pubs.rsc.org
K Narita - Frontiers of Bioorganic Chemistry and Molecular …, 1980 - Elsevier
… of the imidazole ring, neutral acetylhistidine methylamide (Ac-His-NHMe), acidic Ac-His and … x 10 2/h ) trans-Urocanic acid Ac-His-NHMe Ac-His Imidazole propionic acid 0.95 1.39 2.00 …
Number of citations: 2 www.sciencedirect.com
C Kállay, K Ősz, A Dávid, Z Valastyán… - Dalton …, 2007 - pubs.rsc.org
… The zinc(II)–Ac-His-NHMe system can be used as a model for the simple monodentate … , significantly higher than that of Ac-His-NHMe supporting that the carboxylate residues also …
Number of citations: 24 pubs.rsc.org
A Uesaka, M Ueda, A Makino, T Imai, J Sugiyama… - Langmuir, 2012 - ACS Publications
… The His pK a value of Ac-His-NHMe was determined as a reference. The titration curves were obtained by monitoring the pH increase as a function of the amount of 1.0 mM NaOH (pH …
Number of citations: 16 pubs.acs.org
M Miyagi, K Tanaka, S Watanabe, J Kondo… - Analytical …, 2021 - ACS Publications
… 2 -D) and C 2 -deuteron (C 2 -D) to proton (C 2 -H) of Ac-His-NHMe. Ac-His-NHMe was used as a model compound for fully solvent exposed His residues in proteins. In the C 2 -H to D …
Number of citations: 4 pubs.acs.org
CSH Jesus, PF Cruz, LG Arnaut… - The Journal of …, 2018 - ACS Publications
… Our studies on 1:1 mixtures of Ac-Glu-NH 2 – Ac-His-NHMe showed that the charged carboxylate and the uncharged imidazole side chains can both be protonated by photodissociation …
Number of citations: 14 pubs.acs.org
G Gessner, N Sahoo, SM Swain, G Hirth… - European journal of …, 2017 - Elsevier
… Peptides or Ac-His-NHMe were dissolved in ddH 2 O and immediately mixed with freshly prepared CORM-2 (in ddH 2 O) solutions at different ratios (4:1 and 1:1). Mixtures were …
Number of citations: 48 www.sciencedirect.com

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